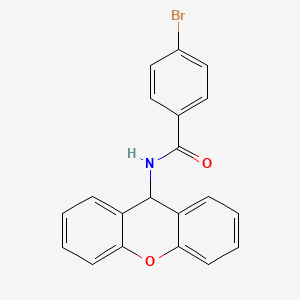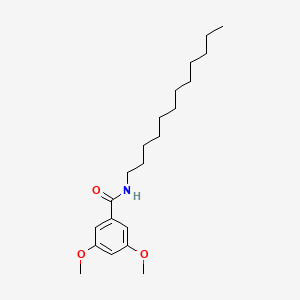
N-dodecyl-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dodecyl-3,5-dimethoxybenzamide: is an organic compound belonging to the class of benzamides. It is characterized by the presence of a dodecyl chain attached to the nitrogen atom and two methoxy groups on the benzene ring. This compound has a molecular formula of C21H35NO3 and a molecular weight of 349.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-dodecyl-3,5-dimethoxybenzamide can be synthesized by heating a mixture of 3,5-dimethoxybenzoic acid and dodecylamine without a solvent at temperatures ranging from 160-180°C for about 20 minutes . The reaction mixture is then cooled and dissolved in chloroform, followed by extraction to purify the product.
Industrial Production Methods: Industrial production methods for amides often involve the direct combination of an acid and an amine at elevated temperatures. This method is favored due to its simplicity, low cost, and short reaction time. It can be performed on a large scale without the need for solvents or special purification of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: N-dodecyl-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-dodecyl-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-dodecyl-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting bacterial growth: Through disruption of bacterial cell membranes.
Antioxidant activity: By scavenging free radicals and chelating metal ions.
Anti-inflammatory effects: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethoxybenzamide: Lacks the dodecyl chain, making it less hydrophobic and potentially less effective in certain applications.
N-dodecyl-3,4-dimethoxybenzamide: Similar structure but with different positioning of methoxy groups, which can affect its reactivity and biological activity.
Uniqueness: N-dodecyl-3,5-dimethoxybenzamide is unique due to its specific combination of a long dodecyl chain and methoxy groups, which confer distinct hydrophobic and electronic properties. These characteristics make it particularly effective in applications requiring membrane interaction and antioxidant activity.
Eigenschaften
Molekularformel |
C21H35NO3 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N-dodecyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H35NO3/c1-4-5-6-7-8-9-10-11-12-13-14-22-21(23)18-15-19(24-2)17-20(16-18)25-3/h15-17H,4-14H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
JVVNXRPYBOJPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


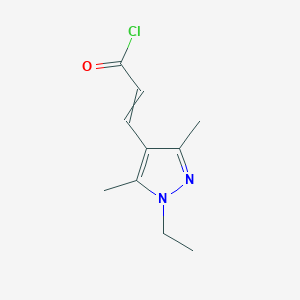

![N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide](/img/structure/B12467917.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B12467924.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12467929.png)
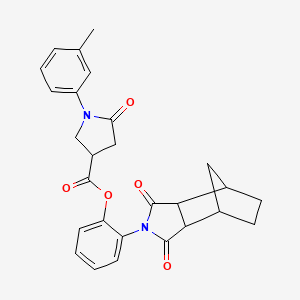
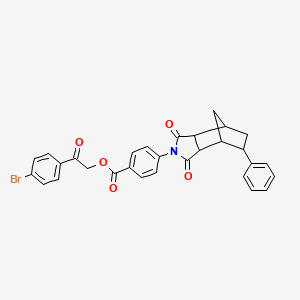
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12467963.png)
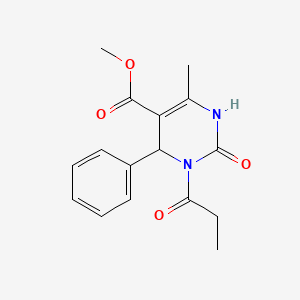
![tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B12467968.png)
![5-Fluoro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12467980.png)
